molecular formula C20H17N5O3 B2971556 2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide CAS No. 1251621-09-6

2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2971556
CAS No.: 1251621-09-6
M. Wt: 375.388
InChI Key: DLGDFKOSJRVPSG-UHFFFAOYSA-N
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Description

2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide is a synthetic compound featuring a unique triazolopyrazin framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves multiple steps, beginning with the preparation of triazolopyrazin derivatives. The triazolopyrazin core can be synthesized through cyclization reactions involving hydrazine and appropriate dicarbonyl compounds. The specific conditions may include refluxing in solvents such as ethanol or acetic acid.

Industrial Production Methods: For large-scale production, the synthetic route may be optimized to ensure higher yields and purity. Automated synthesis reactors and precise control over reaction conditions are essential for scaling up production while maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or metal oxides.

  • Reduction: Reduction reactions may involve catalysts like palladium on carbon in the presence of hydrogen gas.

  • Substitution: Substitution reactions might occur at various positions of the triazolopyrazin ring, typically involving nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate.

  • Reduction: Palladium on carbon, lithium aluminum hydride.

  • Substitution: Halogenating agents, nucleophilic or electrophilic reagents.

Major Products Formed:

  • Oxidation: May lead to hydroxylated derivatives.

  • Reduction: May result in the removal of oxo groups, leading to simpler derivatives.

  • Substitution: New functional groups introduced at reactive positions.

Scientific Research Applications

Chemistry: It is explored for its role as a building block in the synthesis of more complex organic molecules. The unique triazolopyrazin structure offers versatility in chemical manipulations.

Biology: Research suggests potential biological activity, making it a candidate for drug development. Its structure allows interactions with various biological targets.

Medicine: Investigated for therapeutic potentials, particularly in the development of anti-cancer agents due to its ability to interfere with cellular processes.

Industry: Utilized in the design of new materials, including advanced polymers and nanomaterials, due to its unique electronic properties.

Comparison with Similar Compounds

  • 2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

  • 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(phenyl)acetamide

Uniqueness: Its uniqueness lies in the phenoxy and p-tolyl groups attached to the triazolopyrazin core. These substitutions influence its chemical reactivity and biological activity, distinguishing it from similar triazolopyrazin derivatives.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-14-7-9-15(10-8-14)22-17(26)13-25-20(27)24-12-11-21-19(18(24)23-25)28-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGDFKOSJRVPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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